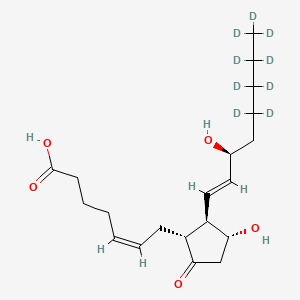

Prostaglandin E2-d9

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Prostaglandin E2-d9, also known as Dinoprostone-d9, is a deuterated form of Prostaglandin E2. It is a bioactive lipid compound that plays a significant role in various physiological processes, including inflammation, pain perception, and regulation of body temperature. The deuterated form is often used as an internal standard in mass spectrometry for the quantification of Prostaglandin E2 due to its similar chemical properties but distinct mass.

Wissenschaftliche Forschungsanwendungen

Prostaglandin E2-d9 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als interner Standard in der Massenspektrometrie zur Quantifizierung von Prostaglandin E2 verwendet.

Biologie: Untersucht auf seine Rolle bei Entzündungen, Schmerzempfindung und der Regulierung der Körpertemperatur.

Medizin: Untersucht auf seine möglichen therapeutischen Anwendungen bei Erkrankungen wie pulmonaler Hypertonie und reproduktiver Gesundheit

Industrie: In der Entwicklung von Arzneimitteln und als Referenzstandard in analytischen Laboren eingesetzt.

5. Wirkmechanismus

Diese Rezeptoren sind an verschiedenen Signalwegen beteiligt, die physiologische Reaktionen wie Entzündungen, Schmerzempfindung und die Regulierung des Blutflusses vermitteln . Die Bindung von this compound an diese Rezeptoren aktiviert intrazelluläre Signalkaskaden, die zur Produktion von sekundären Botenstoffen wie cyclischem AMP und Inositoltrisphosphat führen .

Ähnliche Verbindungen:

Prostaglandin E2 (Dinoprostone): Die nicht-deuterierte Form von Prostaglandin E2.

Prostaglandin F2α (Dinoprost): Ein weiteres Prostaglandin mit ähnlichen physiologischen Rollen, aber unterschiedlicher Rezeptorspezifität.

Prostaglandin D2 (Dinoprostone): Beteiligt an allergischen Reaktionen und Entzündungen.

Einzigartigkeit: this compound ist aufgrund seiner deuterierten Form einzigartig, was es zu einem idealen internen Standard für die Massenspektrometrie macht. Dies ermöglicht eine genaue Quantifizierung von Prostaglandin E2 in verschiedenen biologischen Proben ohne Interferenz durch endogene Verbindungen .

Wirkmechanismus

Target of Action

Prostaglandin E2 (PGE2), the parent compound of Prostaglandin E2-d9, primarily targets the G protein-coupled receptors EP2 and EP4 . These receptors are found in myeloid immune cells such as macrophages and dendritic cells . The activation of these receptors modulates the function of these immune cells .

Mode of Action

PGE2 interacts with its targets, the EP2 and EP4 receptors, leading to a variety of changes. Both EP2 and EP4 signaling lead to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels through the stimulating Gαs protein . Ep4 also couples to the inhibitory gαi protein to decrease the production of camp . This interaction results in distinct cAMP production profiles, with EP4 inducing a transient cAMP response and EP2 inducing a sustained cAMP response only at high PGE2 levels .

Biochemical Pathways

PGE2 affects several biochemical pathways. It is synthesized from arachidonic acid (AA) by the enzyme phospholipase A2. Once activated, AA is oxygenated by cyclooxygenase (COX) enzymes to form prostaglandin endoperoxides . Specifically, prostaglandin G2 (PGG2) is modified by the peroxidase moiety of the COX enzyme to produce prostaglandin H2 (PGH2), which is then converted to PGE2 . PGE2 signaling is important in propagating breast cancer stem cells by enhancing inherent tumor-initiating capacities .

Pharmacokinetics

Prostaglandin analogs, which include pge2, are considered a first-line treatment in the management of glaucoma and have the best efficacy in reducing intraocular pressure . Long-term therapy with 0.03% bimatoprost is the most effective, followed by treatment with 0.005% latanoprost and 0.004% travoprost .

Result of Action

PGE2 has various effects on the body. It is used in labor induction, bleeding after delivery, termination of pregnancy, and in newborn babies to keep the ductus arteriosus open . It works by binding and activating the prostaglandin E2 receptor, which results in the opening and softening of the cervix and dilation of blood vessels .

Action Environment

The action of PGE2 is influenced by various environmental factors. Stress is a state of physiological or psychological strain caused by adverse stimuli; responses to stress include activation of the sympathetic nervous system, glucocorticoid secretion, and emotional behaviors . PGE2, acting through its four receptor subtypes (EP1, EP2, EP3, and EP4), is involved in these stress responses .

Biochemische Analyse

Biochemical Properties

Prostaglandin E2-d9 interacts with various enzymes and proteins. It is one of the primary cyclooxygenase products of arachidonic acid and one of the most widely investigated prostaglandins . Its activity influences inflammation, fertility and parturition, gastric mucosal integrity, and immune modulation . The effects of this compound are transduced by at least four distinct receptors designated EP1, EP2, EP3, and EP4 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to regulate immune responses , stimulate COX-2 expression , and play a role in muscle stem cell function . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with specific guanine nucleotide regulatory proteins to cause changes in the concentrations of cAMP, inositol trisphosphate, Ca2+ or perhaps other intracellular second messengers .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have profound effects observed in carcinogenesis, implicating prostaglandins, prostaglandin-endoperoxide synthases, and prostaglandin receptors in cancer development and progression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to support equine corpus luteum function, regardless of the application site, consequently leading to differences in both progesterone and this compound concentrations in blood plasma .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After synthesis, prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter .

Subcellular Localization

It is known that this compound is synthesized as a Golgi membrane-associated protein .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Prostaglandin E2-d9 kann durch Deuterierung von Prostaglandin E2 synthetisiert werden. Der Prozess beinhaltet die Einarbeitung von Deuteriumatomen in die molekulare Struktur von Prostaglandin E2. Dies kann durch katalytische Hydrierung in Gegenwart von Deuteriumgas oder durch Verwendung deuterierter Reagenzien im Syntheseprozess erreicht werden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung fortschrittlicher synthetischer Techniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess kann Folgendes beinhalten:

- Extraktion des Enzyms aus Schafsamenblasen mit einer Ammoniumchloridlösung, die Glutathion enthält.

- Inkubation des Extrakts mit Arachidonsäure.

- Konzentration des Reaktionsgemisches durch Lyophilisation.

- Rekonstitution des Pulvers in einem kleinen wässrigen Volumen.

- Dialyse gegen Wasser.

- Reinigung durch Chromatographie oder andere Trenntechniken .

Analyse Chemischer Reaktionen

Reaktionstypen: Prostaglandin E2-d9 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung von Hydroxylgruppen in Ketone.

Reduktion: Umwandlung von Ketonen in Hydroxylgruppen.

Substitution: Austausch von funktionellen Gruppen durch andere Gruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Die Bedingungen variieren je nach spezifischer Substitutionsreaktion, beinhalten jedoch oft die Verwendung von Katalysatoren und spezifischen Lösungsmitteln.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von 9-Oxo-11α,15S-Dihydroxy-prosta-5Z,13E-dien-1-oic Säure führen .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin E2 (Dinoprostone): The non-deuterated form of Prostaglandin E2.

Prostaglandin F2α (Dinoprost): Another prostaglandin with similar physiological roles but different receptor specificity.

Prostaglandin D2 (Dinoprostone): Involved in allergic responses and inflammation.

Uniqueness: Prostaglandin E2-d9 is unique due to its deuterated form, which makes it an ideal internal standard for mass spectrometry. This allows for accurate quantification of Prostaglandin E2 in various biological samples without interference from endogenous compounds .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1/i1D3,2D2,3D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYBRNLFEZDVAW-GMIZMOFXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride](/img/structure/B588193.png)

![beta-[(Acetyloxy)methyl]-3-methoxy-benzenebutanenitrile](/img/structure/B588201.png)